Gluconapoleiferin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

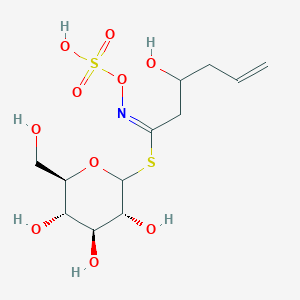

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLQSKFSKZGRO-RELRXRRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941527 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-03-5 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Gluconapoleiferin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconapoleiferin is a naturally occurring glucosinolate found in cruciferous vegetables, particularly those of the Brassica genus, such as rapeseed (Brassica napus) and various turnips (Brassica rapa).[1] Like other glucosinolates, this compound itself possesses limited biological activity. However, upon enzymatic hydrolysis by myrosinase, it yields bioactive compounds, primarily isothiocyanates, which are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, details established experimental protocols for its analysis, and explores its known and potential biological activities and associated signaling pathways.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₂₁NO₁₀S₂, is classified as a hydroxy-alkenylglucosinolate.[2] Its structure consists of a β-D-thioglucose group attached to a sulfonated oxime. The systematic IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₁₀S₂ | PubChem |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | PubChem |

| InChI | InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/b13-8+/t6?,7-,9-,10+,11-,12+/m1/s1 | PubChem |

| InChIKey | ZEGLQSKFSKZGRO-FYRHTRITSA-N | PubChem |

| SMILES | C=CCC(C/C(=N\OS(=O)(=O)O)/S[C@H]1--INVALID-LINK--CO)O)O">C@@HO)O | PubChem |

| Molecular Weight | 403.43 g/mol | PubChem |

| Monoisotopic Mass | 402.053411776 g/mol | PhytoHub |

| Water Solubility | 27.8 g/L | FooDB |

| logP | -1.7 | FooDB |

| pKa (Strongest Acidic) | -3.5 | FooDB |

| Hydrogen Bond Donor Count | 6 | FooDB |

| Hydrogen Bond Acceptor Count | 10 | FooDB |

| Rotatable Bond Count | 9 | FooDB |

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions. One study on rapeseeds reported a concentration of 2.06 μmol/g in the raw seeds.

Table 2: Reported Concentrations of this compound in Brassica Species

| Plant Species | Plant Part | Concentration (μmol/g dry weight) | Reference |

| Brassica napus | Raw Seeds | 2.06 | [2] |

| Brassica rapa | Leaves | Varies by variety | [1] |

Experimental Protocols

The analysis of this compound typically follows the general methodologies established for glucosinolate extraction, purification, and quantification.

Extraction and Purification of Glucosinolates

A widely used method for the extraction and purification of glucosinolates from plant material involves the following steps:

-

Sample Preparation: Plant material is freeze-dried and ground to a fine powder to increase the surface area for extraction.

-

Extraction: The powdered sample is extracted with a hot solvent mixture, typically 70% methanol, to simultaneously extract the glucosinolates and inactivate the myrosinase enzyme.[3]

-

Purification: The crude extract is then loaded onto an anion-exchange column (e.g., DEAE-Sephadex).[4] The column is washed to remove interfering compounds.

-

Desulfation: The bound glucosinolates are treated with a purified sulfatase solution to cleave the sulfate group, yielding desulfoglucosinolates.[3]

-

Elution: The desulfoglucosinolates are eluted from the column with water.[3] The eluate can then be freeze-dried for storage or reconstituted for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Desulfoglucosinolates are typically quantified using reverse-phase HPLC with UV detection.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile is typically employed for separation.

-

Detection: Detection is usually performed at 229 nm.

-

Quantification: Due to the lack of a commercial standard for this compound, its semi-quantification is often achieved by using a commercially available standard of a structurally similar glucosinolate, such as glucobrassicanapin, and applying a response factor.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

LC-MS: Liquid chromatography coupled with mass spectrometry is a powerful tool for the identification of glucosinolates. Specific fragment ions in the mass spectrum can help to tentatively identify this compound.

-

NMR: ¹H and ¹³C NMR spectroscopy are used for the definitive structural elucidation of purified glucosinolates.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to its hydrolysis products, particularly the isothiocyanate 2-hydroxy-4-pentenyl isothiocyanate. While research on this specific isothiocyanate is limited, the general mechanisms of action for many isothiocyanates have been well-studied and are likely applicable. It is important to note that some studies suggest that the hydrolysis products of this compound may have goitrogenic effects in animals.[2]

Glucosinolate Hydrolysis and Isothiocyanate Formation

The enzymatic hydrolysis of this compound by myrosinase is the initial step in the formation of its bioactive derivatives. This process is a key defense mechanism in plants against herbivores and pathogens.

References

The Sentinel Molecule: An In-depth Technical Guide to the Biological Role of Gluconapoleiferin in Plant Defense

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the intricate defense mechanisms mediated by the glucosinolate, gluconapoleiferin. This guide explores its biosynthesis, the signaling cascades that govern its production, and the bioactive compounds unleashed upon herbivore and pathogen attack.

Introduction: The "Mustard Oil Bomb" and its Key Player

Plants, though sessile, possess a sophisticated and potent chemical arsenal to defend against a myriad of threats. A classic example of this is the "mustard oil bomb" system, predominantly found in the Brassicaceae family, which includes important crops like canola (Brassica napus) and various cabbages. This defense mechanism relies on the compartmentalization of glucosinolates and the enzyme myrosinase. Upon tissue damage, such as that caused by a chewing herbivore, these two components mix, triggering the hydrolysis of glucosinolates into a range of biologically active and often toxic compounds.

This compound, an aliphatic glucosinolate, is a key player in this chemical warfare. Its hydrolysis products are effective deterrents against generalist herbivores and exhibit inhibitory effects on various microbial pathogens.[1] This technical guide provides a detailed exploration of the biosynthesis of this compound, its enzymatic activation, and the signaling pathways that regulate its accumulation, offering a comprehensive understanding of this crucial plant defense molecule.

Data Presentation: Quantitative Insights into this compound Distribution

The concentration of this compound varies significantly between different plant tissues and can be influenced by developmental stage and environmental stressors. The following table summarizes the quantitative data on this compound concentrations in various tissues of Brassica napus.

| Plant Tissue | Species | This compound Concentration (μmol·g⁻¹ DW) | Reference |

| Seeds | Brassica napus | Present (not quantified individually) | [2] |

| Leaves | Brassica napus | Present (not quantified individually) | [2] |

Note: While several studies confirm the presence of this compound in Brassica species, specific quantitative data focusing solely on the impact of herbivory on this compound concentrations remains an area for further investigation. The data presented reflects its presence in different tissues under general conditions.

The Arsenal Assembled: Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, is a multi-step process that can be broadly divided into three phases:

-

Chain Elongation of the Precursor Amino Acid: The journey begins with the amino acid methionine. A series of condensation reactions, catalyzed by methylthioalkylmalate synthase (MAM) enzymes, adds methylene groups to the side chain of methionine, elongating it to form dihomomethionine.

-

Formation of the Core Glucosinolate Structure: The elongated amino acid then undergoes a series of modifications to form the characteristic glucosinolate core. This involves the conversion of the amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. Subsequent steps involve the addition of a sulfur donor, glucosylation, and sulfation to yield the intact this compound molecule.

-

Side-Chain Modification: The final structure of this compound is determined by modifications to its side chain, which can include hydroxylation and other enzymatic alterations.

Triggering the Alarm: The Glucosinolate-Myrosinase System

In healthy plant tissue, this compound is stored in the vacuole, physically separated from the myrosinase enzyme, which is located in the cytoplasm and specialized myrosin cells. When a herbivore chews on the plant tissue, this cellular compartmentalization is disrupted. Myrosinase then rapidly hydrolyzes this compound, breaking the thioglucoside bond and releasing an unstable aglycone. This aglycone then spontaneously rearranges to form highly reactive and toxic isothiocyanates, which are the primary agents of defense. These compounds can deter feeding by generalist herbivores and exhibit toxicity towards a range of insects and pathogens.[1]

Signaling for Defense: Regulation of this compound Production

The accumulation of this compound is not static but is dynamically regulated by a complex network of signaling pathways that are activated in response to biotic stress. The jasmonic acid (JA) and salicylic acid (SA) pathways are the central players in this regulation.

The Jasmonic Acid (JA) Pathway: A Primary Defense Signal

Herbivore attack and tissue wounding are potent inducers of the JA signaling pathway. The perception of damage leads to the synthesis of jasmonic acid, which is then conjugated to the amino acid isoleucine to form the biologically active jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, which can then activate the expression of downstream genes, including those involved in aliphatic glucosinolate biosynthesis. MYC2, along with its homologs MYC3 and MYC4, directly binds to the promoters of several glucosinolate biosynthesis genes, thereby upregulating the production of this compound.[1][3]

Crosstalk with the Salicylic Acid (SA) Pathway

The salicylic acid (SA) signaling pathway, primarily associated with defense against biotrophic pathogens, can interact with the JA pathway, often in an antagonistic manner. High levels of SA can suppress JA-mediated responses, including the induction of some glucosinolates. This crosstalk allows the plant to fine-tune its defense response to the specific type of threat it is facing.

Experimental Protocols: Investigating the Role of this compound

Protocol 1: Induction of Herbivory and Sample Collection

This protocol outlines a method for inducing a defense response in Brassica napus using a specialist herbivore, Pieris brassicae (cabbage white butterfly) larvae, and collecting samples for this compound analysis.

Materials:

-

Brassica napus plants (4-6 weeks old)

-

Pieris brassicae larvae (2nd or 3rd instar)

-

Fine mesh cages

-

Forceps

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Storage tubes

Procedure:

-

Plant Acclimation: Grow Brassica napus plants in a controlled environment (e.g., 22°C, 16:8 h light:dark cycle) for at least one week before the experiment.

-

Herbivore Introduction: Place a fine mesh cage over each plant designated for the herbivory treatment. Introduce three Pieris brassicae larvae onto the leaves of each caged plant using fine forceps.

-

Control Group: Maintain a set of plants under the same conditions without the introduction of herbivores to serve as a control.

-

Induction Period: Allow the larvae to feed on the plants for 48 hours.

-

Sample Collection: After the 48-hour induction period, carefully remove the larvae from the plants. Excise leaves from both the herbivore-treated and control plants. Immediately flash-freeze the collected leaf tissue in liquid nitrogen to halt all metabolic processes.

-

Sample Storage: Store the frozen samples at -80°C until required for glucosinolate extraction and analysis.

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol details the extraction of glucosinolates from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Frozen leaf tissue

-

70% Methanol

-

DEAE-Sephadex A-25 anion exchange resin

-

Purified aryl sulfatase (from Helix pomatia)

-

Ultrapure water

-

HPLC system with a C18 column and UV detector

-

Sinigrin (as an internal standard)

-

This compound standard (for quantification)

Procedure:

-

Sample Homogenization: Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle or using a tissue homogenizer.

-

Extraction: Add 10 mL of boiling 70% methanol to approximately 200 mg of the ground tissue. Boil for 5 minutes to inactivate myrosinase. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Anion Exchange Chromatography: Prepare a column with DEAE-Sephadex A-25 resin. Load the crude glucosinolate extract onto the column. Wash the column with water to remove impurities.

-

Desulfation: Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This step removes the sulfate group from the glucosinolates, which is necessary for efficient separation by reverse-phase HPLC.

-

Elution: Elute the desulfo-glucosinolates from the column with ultrapure water.

-

HPLC Analysis: Analyze the eluted sample using an HPLC system equipped with a C18 column. Use a water-acetonitrile gradient for separation. Monitor the eluent at 229 nm using a UV detector.

-

Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to that of a known this compound standard. Use sinigrin as an internal standard to correct for variations in extraction efficiency.

Conclusion and Future Directions

This compound stands as a critical component of the sophisticated chemical defense system in Brassica species. Its biosynthesis is tightly regulated by intricate signaling networks, primarily the jasmonic acid pathway, allowing for a rapid and robust response to herbivore and pathogen threats. While significant progress has been made in understanding the general framework of glucosinolate-mediated defense, further research is needed to elucidate the specific quantitative dynamics of this compound in response to a wider range of biotic stressors. A deeper understanding of the transcriptional regulation of its biosynthetic genes will be instrumental for developing crop varieties with enhanced pest and disease resistance, thereby contributing to more sustainable agricultural practices. Moreover, the bioactive hydrolysis products of this compound present potential avenues for the development of novel biopesticides and therapeutic agents.

References

- 1. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constitutive and herbivore-inducible glucosinolate concentrations in oilseed rape (Brassica napus) leaves are not affec… [ouci.dntb.gov.ua]

- 3. Chemical Profile and Biological Activities of Brassica rapa and Brassica napus Ex Situ Collection from Portugal - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 2-Hydroxy-4-Pentenyl Glucosinolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 2-hydroxy-4-pentenyl glucosinolate, also known as gluconapoleiferin. This aliphatic glucosinolate, found in Brassicaceae species such as rapeseed (Brassica napus) and Chinese cabbage (Brassica rapa), is a subject of growing interest due to its potential biological activities.[1] This document details the biosynthetic pathway, experimental protocols for extraction and purification, and analytical methods for identification and quantification. Quantitative data is summarized, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales.[2] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase to produce isothiocyanates, thiocyanates, nitriles, and other bioactive compounds.[3] 2-Hydroxy-4-pentenyl glucosinolate is an aliphatic glucosinolate that has been identified as a component of the glucosinolate profile in several economically important Brassica species.[1][3] Its discovery and isolation are pivotal for further investigation into its physiological effects and potential therapeutic applications.

Biosynthesis of 2-Hydroxy-4-Pentenyl Glucosinolate

The biosynthesis of aliphatic glucosinolates, including 2-hydroxy-4-pentenyl glucosinolate, originates from the amino acid methionine. The pathway involves three key stages: chain elongation, formation of the core glucosinolate structure, and side-chain modification.

Caption: Biosynthetic pathway of 2-hydroxy-4-pentenyl glucosinolate.

Discovery and Isolation Workflow

The discovery and isolation of 2-hydroxy-4-pentenyl glucosinolate follow a systematic workflow, beginning with the extraction from plant material and culminating in the characterization of the purified compound.

Caption: Experimental workflow for the isolation and analysis.

Experimental Protocols

Extraction of Glucosinolates from Rapeseed Meal

This protocol is adapted from established methods for glucosinolate extraction.[4][5][6]

-

Sample Preparation: Freeze-dry rapeseed (Brassica napus) meal and grind it to a fine powder.

-

Extraction:

-

Weigh approximately 1 g of the powdered rapeseed meal into a flask.

-

Add 15 mL of boiling 70% (v/v) aqueous methanol.

-

Maintain the mixture at 75°C in a water bath for 10 minutes to inactivate myrosinase.

-

Centrifuge the mixture at 3000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 15 mL of boiling 70% methanol.

-

Combine the supernatants to obtain the crude glucosinolate extract.

-

Purification by Anion-Exchange Chromatography

This protocol outlines the purification of the crude extract.[4]

-

Column Preparation: Prepare a column with DEAE-Sephadex A-25 anion-exchange resin.

-

Loading: Apply the crude glucosinolate extract to the prepared column.

-

Washing: Wash the column with water to remove neutral and cationic impurities.

-

Desulfation (Optional, for analytical purposes):

-

Apply a purified arylsulfatase solution to the column.

-

Allow the enzymatic reaction to proceed overnight at room temperature to convert glucosinolates to their desulfo-analogs.

-

-

Elution:

-

For desulfoglucosinolates, elute with deionized water.

-

For intact glucosinolates, elute with a potassium sulfate solution.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the separation and quantification of desulfoglucosinolates.[4][7]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

0-20 min: 1-20% B

-

20-25 min: 20-50% B

-

25-30 min: 50-1% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-array detector (DAD) at 229 nm.

-

Quantification: Use sinigrin as an external standard and apply response factors for individual glucosinolates.

Quantitative Data

The concentration of 2-hydroxy-4-pentenyl glucosinolate can vary depending on the plant variety, growing conditions, and processing methods.

| Glucosinolate | Plant Source | Concentration (mg/kg) | Analytical Method | Reference |

| 2-Hydroxy-4-pentenyl glucosinolate (this compound) | Processed Rapeseed | 114.8 ± 8.0 | HPLC-DAD-qTOF | [8] |

Characterization

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification of glucosinolates.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.

-

Parent Ion: 2-Hydroxy-4-pentenyl glucosinolate will show a deprotonated molecule [M-H]⁻ at m/z 402.0549.

-

Fragmentation: Tandem MS (MS/MS) will produce characteristic fragment ions, including the sulfate group at m/z 97.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals corresponding to the vinyl protons of the pentenyl chain, a proton attached to the hydroxylated carbon, methylene protons, and the anomeric proton of the glucose moiety.

-

¹³C NMR: Resonances for the carbons of the pentenyl side chain, including the vinyl carbons and the carbon bearing the hydroxyl group, as well as the carbons of the thioglucose unit.

Conclusion

This technical guide provides a foundational understanding of the discovery and isolation of 2-hydroxy-4-pentenyl glucosinolate. The detailed protocols and analytical data serve as a valuable resource for researchers aiming to isolate and study this and other related glucosinolates. Further research to fully characterize the bioactivity and potential applications of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucosinolate diversity in seven field-collected Brassicaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcirc.org [gcirc.org]

- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Gluconapoleiferin Derivatives: A Technical Whitepaper for Researchers

For Immediate Release

A Deep Dive into the Anticancer, Anti-inflammatory, and Antioxidant Properties of Gluconapoleiferin-Derived Compounds

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential health benefits of this compound derivatives. While this compound itself, a glucosinolate found in Brassicaceae vegetables, is largely inactive, its hydrolysis products, particularly isothiocyanates, have demonstrated significant therapeutic potential in preclinical studies. This document outlines the core scientific evidence, details key experimental methodologies, and provides visualizations of relevant biological pathways.

Introduction to this compound and its Bioactive Derivatives

This compound, chemically known as 2-hydroxy-4-pentenyl glucosinolate, is a secondary metabolite present in cruciferous vegetables.[1][2] Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound, yielding bioactive compounds, most notably 2-hydroxy-4-pentenyl isothiocyanate. It is this isothiocyanate and other derivatives that are credited with a range of health-promoting properties, including anticancer, anti-inflammatory, and antioxidant effects.[3][4] While extensive research exists for isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC), specific data on 2-hydroxy-4-pentenyl isothiocyanate remains limited. This guide, therefore, presents data on well-studied isothiocyanates as representative examples to illustrate the potential of this class of compounds.

Anticancer Potential of Isothiocyanate Derivatives

Isothiocyanates (ITCs) derived from glucosinolates have been extensively investigated for their anticancer properties.[5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[7][8][9]

Quantitative Data on Antiproliferative Activity

| Isothiocyanate | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Sulforaphane | HepG2 (Liver) | MTT Assay | 15.5 | [10] |

| Phenethyl ITC (PEITC) | PC-3 (Prostate) | MTT Assay | 2-10 | [8] |

| Allyl ITC (AITC) | PC-3 (Prostate) | MTT Assay | 5-100 | [8] |

| Benzyl ITC (BITC) | HL-60 (Leukemia) | MTT Assay | ~5 | [9] |

Table 1: Antiproliferative Activity of Representative Isothiocyanates. This table presents the half-maximal inhibitory concentration (IC50) values of various isothiocyanates against different human cancer cell lines, as determined by the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isothiocyanate derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory Properties of Isothiocyanate Derivatives

Chronic inflammation is a key factor in the development of many diseases. Isothiocyanates have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11] A primary mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.

Quantitative Data on Anti-inflammatory Activity

| Isothiocyanate | Cell Line | Stimulant | Assay | IC50 Value (µM) for NO Inhibition | Reference |

| Sulforaphane | RAW 264.7 | LPS | Griess Assay | 2.86 | [12] |

| Benzyl ITC (BITC) | RAW 264.7 | LPS | Griess Assay | 2.08 | [12] |

| Phenethyl ITC (PEITC) | RAW 264.7 | LPS/IFN-γ | Griess Assay | Potent Inhibition | [4] |

Table 2: Inhibition of Nitric Oxide Production by Representative Isothiocyanates. This table shows the half-maximal inhibitory concentration (IC50) values of various isothiocyanates on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Procedure:

-

Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of the isothiocyanate derivative for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Antioxidant Capacity of Isothiocyanate Derivatives

Isothiocyanates can also exert antioxidant effects, helping to protect cells from damage caused by reactive oxygen species (ROS).[13] This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data on Antioxidant Activity

As with the other activities, specific DPPH scavenging data for 2-hydroxy-4-pentenyl isothiocyanate is scarce. The following table provides an example of the antioxidant capacity of a well-known isothiocyanate.

| Isothiocyanate | Assay | Activity Metric | Value | Reference |

| Sulforaphane | DPPH Assay | EC50 | Data not specified | [14] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

-

Sample Preparation: Prepare different concentrations of the isothiocyanate derivative in a suitable solvent (e.g., methanol or ethanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction: Mix the sample solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Conclusion and Future Directions

The derivatives of this compound, particularly 2-hydroxy-4-pentenyl isothiocyanate, represent a promising area for therapeutic research. Based on the extensive evidence for other isothiocyanates, these compounds are likely to possess significant anticancer, anti-inflammatory, and antioxidant properties. However, a clear gap in the scientific literature exists regarding the specific biological activities and quantitative potency of 2-hydroxy-4-pentenyl isothiocyanate.

Future research should focus on:

-

Isolation and Synthesis: Developing efficient methods for the isolation of 2-hydroxy-4-pentenyl isothiocyanate from natural sources or its chemical synthesis to enable further biological evaluation.

-

In Vitro Studies: Conducting comprehensive in vitro assays to determine the specific IC50 and EC50 values of 2-hydroxy-4-pentenyl isothiocyanate for its anticancer, anti-inflammatory, and antioxidant activities against a broad range of cell lines.

-

Mechanism of Action: Elucidating the precise molecular mechanisms through which 2-hydroxy-4-pentenyl isothiocyanate exerts its biological effects.

-

In Vivo Studies: Progressing to in vivo animal models to assess the efficacy, safety, and pharmacokinetic profile of this specific isothiocyanate.

Addressing these research gaps will be crucial in fully understanding and harnessing the therapeutic potential of this compound derivatives for the development of novel preventive and therapeutic agents.

References

- 1. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-nitric oxide production activity of isothiocyanates correlates with their polar surface area rather than their lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of inducible nitric oxide production by indole and isothiocyanate derivatives from Brassica plants in stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanates as novel cytotoxic and cytostatic agents: molecular pathway on human transformed and non-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Glucosinolates Hydrolysis Products: Promising Bioactives for the Prevention of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of lipopolysaccharide-induced cyclooxygenase-2 and inducible nitric oxide synthase expression by 4-[(2'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

Gluconapoleiferin: A Technical Overview of its Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gluconapoleiferin, a naturally occurring glucosinolate found in various Brassica species. This document consolidates available data on its chemical synonyms, quantitative occurrence, analytical methodologies, and relevant biological pathways.

Synonyms and Alternative Names

This compound is scientifically known by a variety of names, reflecting its chemical structure. These synonyms are crucial for comprehensive literature searches and unambiguous identification in a research context.

-

Systematic Name: 1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose[1]

-

Common Synonyms:

-

CAS Number: 19764-03-5[2]

-

Chemical Identifiers:

-

Potassium Salt Form: this compound Potassium Salt[3]

-

Anionic Form: this compound(1-)[4]

Quantitative Data

This compound content varies significantly among different Brassica species and even between different organs of the same plant. The following tables summarize the quantitative data found in the literature for this compound in various Brassica rapa subspecies and cultivars. These variations are influenced by genetic factors, growing conditions, and developmental stage.

Table 1: Quantitative Analysis of this compound in Brassica rapa Leaves

| Brassica rapa Variety/Subspecies | This compound Content (μmol/g DW) | Reference |

| Turnip Greens (113 varieties) | Relatively abundant in some profiles | [1] |

| Various Crops (82 varieties) | Present, but not a predominant glucosinolate | [2] |

| Turnip (Accession FT-004) | Higher content in young leaves compared to other accessions | [5] |

Table 2: Quantitative Analysis of this compound in Steamed-Pureed Turnip (Brassica rapa subsp. rapa)

| Turnip Batch | This compound Content (μmol/g DW) | Reference |

| Batch 1 | Present | [6] |

| Batch 2 | Present | [6] |

| Batch 3 | Present | [6] |

| Batch 4 | Present | [6] |

| Batch 5 | Present | [6] |

| Batch 6 | Present | [6] |

| Batch 7 | Present | [6] |

Note: DW = Dry Weight. The data presented are from different studies, and direct comparison should be made with caution due to variations in analytical methods and growing conditions.

Experimental Protocols

The accurate quantification of this compound relies on robust and validated experimental protocols. The most common methods involve extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).

Extraction of Intact Glucosinolates

This protocol is a widely used method for extracting intact glucosinolates from plant material.

Objective: To extract glucosinolates from plant tissue while inactivating the myrosinase enzyme to prevent hydrolysis.

Materials:

-

Freeze-dried and ground plant material

-

70% methanol (MeOH)

-

Deionized water

-

Centrifuge tubes

-

Water bath or heating block

Procedure:

-

Weigh a precise amount of the homogenized plant sample.

-

Add a defined volume of 70% methanol to the sample.

-

Heat the mixture at a high temperature (e.g., 75-80°C) for a specified time (e.g., 20 minutes) to inactivate myrosinase.

-

Centrifuge the mixture to pellet the solid plant material.

-

Carefully collect the supernatant, which contains the intact glucosinolates. This extract can then be used for direct analysis by LC-MS or for further purification and desulfation for HPLC-UV analysis.

Analysis of Desulfated Glucosinolates by HPLC-UV

This is a standard method for the quantification of glucosinolates.

Objective: To purify, desulfate, and quantify glucosinolates using HPLC with UV detection.

Materials:

-

Glucosinolate extract (from Protocol 3.1)

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

Purified sulfatase (from Helix pomatia)

-

Sodium acetate buffer

-

HPLC system with a C18 column and UV detector

Procedure:

-

Purification: Apply the crude glucosinolate extract to a column containing an anion-exchange resin. Wash the column to remove impurities.

-

Desulfation: Apply a solution of purified sulfatase to the column and allow it to react, which cleaves the sulfate group from the glucosinolates.

-

Elution: Elute the resulting desulfoglucosinolates from the column with deionized water.

-

Analysis: Analyze the eluate using a reverse-phase HPLC system with UV detection (typically at 229 nm).

-

Quantification: Calculate the concentration of individual glucosinolates by comparing peak areas to those of known standards and applying appropriate response factors.

Signaling Pathways

While specific signaling pathways directly initiated by this compound have not been extensively elucidated, its biological activity is understood through the well-established pathways of glucosinolates and their hydrolysis products.

The Glucosinolate-Myrosinase System

The primary mechanism for the bioactivation of this compound is the glucosinolate-myrosinase system. In intact plant tissue, this compound and the myrosinase enzyme are physically separated. When the plant tissue is damaged (e.g., by chewing insects or during food preparation), they come into contact, initiating a hydrolysis reaction. This process is a key defense mechanism in Brassica plants.

References

- 1. Variation of glucosinolates in vegetable crops of Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucosinolate variability between turnip organs during development | PLOS One [journals.plos.org]

- 6. The Relationship between Glucosinolates and the Sensory Characteristics of Steamed-Pureed Turnip (Brassica Rapa subsp. Rapa L.) - PMC [pmc.ncbi.nlm.nih.gov]

Occurrence of Gluconapoleiferin in Brassica napus and Brassica rapa: A Technical Guide

Introduction

Glucosinolates (GSLs) are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales, which includes the agriculturally significant Brassica genus.[1][2] These compounds and their hydrolysis products are integral to plant defense mechanisms and contribute to the flavor and potential health benefits of cruciferous vegetables.[3][4] Gluconapoleiferin, an aliphatic glucosinolate, is one of over 130 identified GSLs and is notably present in Brassica napus (rapeseed, rutabaga) and Brassica rapa (turnip, pak choi).[1][5][6][7] Understanding the distribution and concentration of this compound is crucial for crop improvement programs, as well as for applications in functional foods and drug development. This guide provides a comprehensive overview of the occurrence of this compound in B. napus and B. rapa, detailing quantitative data, analytical methodologies, and relevant biochemical pathways.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly between Brassica species, cultivars, and plant tissues. Generally, glucosinolate levels are higher in seeds compared to vegetative tissues such as leaves and roots.[5] Environmental conditions and the developmental stage of the plant can also influence its accumulation.[5]

In Brassica napus

This compound is a recognized component of the glucosinolate profile in various B. napus crops, including oilseed, forage, and root vegetable types.[5] It is often found alongside its precursor, gluconapin. Studies have reported that progoitrin and this compound can be predominant glucosinolates in rapeseed.[5] While specific quantitative data is dispersed across numerous studies focusing on total glucosinolate content, it is consistently identified in both leaf and seed tissues.[1][5] Some research indicates that the content of this compound may be lower in clubroot-susceptible B. napus varieties when inoculated with Plasmodiophora brassicae, suggesting a role in plant defense.[2]

Table 1: Quantitative Data of this compound in Brassica napus

| Plant Tissue | Cultivar/Type | Concentration (μmol/g DW) | Reference |

| Leaves | Various | Detected, but specific values not isolated in cited abstracts. | [1][5] |

| Seeds | Various | Detected, often as a major aliphatic GSL. | [1][5] |

| Sprouts | Not Specified | Detected and quantified among 11 aliphatic GSLs. | [8] |

| Roots (Turnip) | Not Specified | Present as a minor GSL. | [9][10][11] |

Note: DW refers to Dry Weight. Quantitative data for this compound in B. napus is often aggregated with other glucosinolates in the available literature.

In Brassica rapa

More specific quantitative data for this compound is available for B. rapa. It has been identified in the seeds and leaves of various subspecies.[12][13] Notably, significant variation is observed among different vegetable crops of B. rapa.[14] For instance, Chinese cabbage is known to accumulate gluconapin and its hydroxylated form, this compound.[15] Research on sprouts of different B. rapa subspecies has provided precise concentrations, highlighting the genetic diversity in this compound accumulation.[16]

Table 2: Quantitative Data of this compound in Brassica rapa

| Plant Tissue | Subspecies/Variety | Concentration (mg/g DW) | Reference |

| Sprouts | Wutacai | 1.15 ± 0.15 | [16] |

| Sprouts | Chinese Cabbage | 0.73 ± 0.07 | [16] |

| Sprouts | Choy Sum | 0.57 ± 0.09 | [16] |

| Sprouts | Turnip Rape | 0.30 ± 0.04 | [16] |

| Sprouts | Bok Choy | 0.13 ± 0.02 | [16] |

| Sprouts | Mizuna | 0.03 ± 0.00 | [16] |

| Leaves | Various | Detected, but considered a minor GSL in some studies. | [13] |

| Seeds | Not Specified | Detected. | [12] |

Note: DW refers to Dry Weight.

Experimental Protocols for Glucosinolate Analysis

The accurate quantification of this compound relies on robust and validated analytical methods. The most common approach involves the analysis of desulfated glucosinolates by High-Performance Liquid Chromatography (HPLC).[17][18] More advanced methods also allow for the analysis of intact glucosinolates using Liquid Chromatography-Mass Spectrometry (LC-MS).[19]

Standard Protocol: HPLC Analysis of Desulfo-Glucosinolates

This widely used method is based on the protocol standardized by the European Communities for oilseed analysis and has been adapted for a wide range of plant materials.[17][18]

1. Sample Preparation:

-

Weigh 50-100 mg of freeze-dried and finely ground plant material into a 2 mL reaction tube.[17]

2. Extraction:

-

Add 1 mL of 70% methanol (MeOH) to each sample.[17] To inactivate myrosinase enzymes, which would otherwise hydrolyze the glucosinolates, this step can be performed with boiling methanol or water, although cold methanol extraction has also been shown to be effective.[17][20]

-

Vortex the tubes briefly and place them in an ultrasonic bath for 15 minutes.[17]

-

Centrifuge the samples at 2,700 x g for 10 minutes at room temperature to pellet the solid material.[17]

3. Purification and Desulfation:

-

Prepare mini-chromatography columns with an ion-exchange resin (e.g., DEAE-Sephadex A-25).[17]

-

Transfer the supernatant from the extraction step to the prepared columns. The negatively charged sulfate group of the glucosinolates binds to the column material.[18]

-

Wash the columns sequentially with 70% MeOH and ultrapure water to remove impurities.[18]

-

Apply a purified aryl sulfatase solution (Type H-1 from Helix pomatia) to the columns and allow it to react overnight at room temperature.[17][18] This enzyme cleaves the sulfate group, converting the glucosinolates into their desulfo-forms.

4. Elution and Analysis:

-

Elute the desulfo-glucosinolates from the columns with ultrapure water.[17]

-

Freeze-dry the eluate.[17]

-

Reconstitute the residue in a precise volume of water for analysis.[17]

-

Analyze the sample using HPLC with a Photodiode Array (PDA) or Ultraviolet (UV) detector, typically at a wavelength of 229 nm.[5][17]

5. Quantification:

-

Identify individual desulfo-glucosinolates by comparing their retention times with those of known standards.

-

Quantify the compounds by creating a standard curve using a reference compound like sinigrin and applying established response factors for different glucosinolates.[17]

Visualizations: Pathways and Workflows

Generalized Glucosinolate Biosynthesis Pathway

Glucosinolates are derived from amino acids. Aliphatic glucosinolates, including this compound, are synthesized from methionine. The biosynthesis involves three main stages: (1) chain elongation of the precursor amino acid, (2) formation of the core glucosinolate structure, and (3) secondary modifications of the side chain.[21] The final hydroxylation step to form this compound from its precursor, Gluconapin, is a key secondary modification. The entire process is regulated by a network of genes, with transcription factors like MYB28 playing a significant positive regulatory role in Brassica.[1]

Caption: Generalized biosynthesis pathway for aliphatic glucosinolates.

Experimental Workflow for Glucosinolate Analysis

The process of analyzing this compound from plant tissue follows a structured workflow, from sample collection to final data interpretation. This ensures reproducibility and accuracy of the results.

Caption: Standard experimental workflow for glucosinolate analysis.

References

- 1. Deciphering the heterogeneous glucosinolates composition in leaves and seeds: strategies for developing Brassica napus genotypes with low seed glucosinolates content but high leaf glucosinolates content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variation of Glucosinolate Contents in Clubroot-Resistant and -Susceptible Brassica napus Cultivars in Response to Virulence of Plasmodiophora brassicae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. hort [journals.ashs.org]

- 6. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Profile and Biological Activities of Brassica rapa and Brassica napus Ex Situ Collection from Portugal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Variation of glucosinolates in vegetable crops of Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. Glucosinolate biosynthetic genes in Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Gluconapoleiferin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Gluconapoleiferin, a key glucosinolate found in various Brassica species. The described protocol outlines a comprehensive workflow, from sample extraction and purification to chromatographic analysis and data interpretation. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control, phytochemical analysis, and various research applications in the pharmaceutical and nutraceutical industries.

Introduction

This compound is a naturally occurring glucosinolate that has garnered interest for its potential biological activities. Accurate quantification of this compound in plant materials and derived products is crucial for standardization, efficacy studies, and quality assurance. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive technique for the separation and quantification of this compound. This document provides a detailed protocol for its analysis, including sample preparation, HPLC conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Sinigrin hydrate (for external standard calibration)

-

Deionized water, HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

DEAE-Sephadex A-25

-

Aryl sulfatase (Type H-1 from Helix pomatia)

-

Sodium acetate

Sample Preparation

The sample preparation process involves the extraction of glucosinolates, purification via ion-exchange chromatography, and enzymatic desulfation to yield desulfo-gluconapoleiferin for HPLC analysis.

-

Extraction:

-

Weigh 100 mg of lyophilized and finely ground plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 70% (v/v) methanol pre-heated to 70°C.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the sample at 70°C for 20 minutes in a water bath to inactivate myrosinase.

-

Centrifuge the sample at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new 2 mL microcentrifuge tube. This is the crude glucosinolate extract.

-

-

Purification and Desulfation:

-

Prepare a mini-column by packing a pipette tip with a small amount of glass wool and adding a 1 mL slurry of DEAE-Sephadex A-25 equilibrated in water.

-

Load the crude glucosinolate extract onto the column and allow it to pass through by gravity.

-

Wash the column with 2 x 1 mL of deionized water to remove interfering substances.

-

Add 75 µL of purified aryl sulfatase solution to the top of the column bed.

-

Allow the enzyme to react overnight (approximately 12-16 hours) at room temperature to effect desulfation.

-

Elute the resulting desulfo-glucosinolates with 2 x 0.5 mL of deionized water.

-

Collect the eluate and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Conditions

-

Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Deionized water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-1 min: 1.5% B

-

1-6 min: 1.5-5% B

-

6-8 min: 5-7% B

-

8-18 min: 7-21% B

-

18-23 min: 21-29% B

-

23-25 min: 29% B (hold)

-

25-26 min: 29-1.5% B

-

26-30 min: 1.5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 229 nm

-

Retention Time of Desulfo-Gluconapoleiferin: Approximately 8.3 minutes (retention times may vary depending on the specific column and system).

Quantification

Quantification is performed using an external standard calibration curve of sinigrin. The concentration of this compound is calculated using the following formula, incorporating a response factor to account for differences in molar extinction coefficients between sinigrin and this compound.

Concentration (µmol/g) = (Peak Area of Sample / Slope of Sinigrin Calibration Curve) * (1 / Sample Weight (g)) * Response Factor

A published response factor for this compound relative to sinigrin should be used for accurate quantification.

Data Presentation

The following table summarizes the representative quantitative data for the validation of the HPLC method for glucosinolate analysis. These values demonstrate the performance characteristics of the method.

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Linear Range | 5 - 500 µg/mL |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD%) | |

| - Intra-day | < 2.0% |

| - Inter-day | < 3.0% |

| Specificity | No interference from blank matrix |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method validation parameters.

Caption: Experimental workflow for this compound quantification.

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The detailed experimental protocol and representative validation data confirm that the method is fit for its intended purpose, offering the necessary sensitivity and accuracy for demanding research and quality control applications.

Application Notes & Protocols for LC-MS/MS Analysis of Intact Glucosinolates in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosinolates (GSLs) are a class of secondary metabolites predominantly found in Brassicaceae vegetables. These compounds and their hydrolysis products, such as isothiocyanates, have garnered significant interest for their potential anti-cancer properties and other health benefits. The accurate and sensitive quantification of intact glucosinolates is crucial for understanding their biosynthesis, physiological roles in plants, and pharmacological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high selectivity and sensitivity without the need for the time-consuming and potentially inaccurate desulfation step required by older methods.[1][2][3] This document provides detailed protocols and application notes for the analysis of intact glucosinolates in plant materials using LC-MS/MS.

Experimental Protocols

Sample Preparation

The primary challenge in glucosinolate analysis is to prevent their enzymatic degradation by myrosinase, which is released upon tissue damage.[1] Therefore, rapid inactivation of this enzyme is a critical first step.

Protocol 1.1: Sample Collection and Myrosinase Inactivation

Two common methods for inactivating myrosinase are presented below:

-

Method A: Freeze-Drying

-

Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to halt all enzymatic activity.

-

Store the frozen samples at -80°C.

-

Lyophilize the samples for 24-72 hours until completely dry.

-

Grind the freeze-dried tissue into a fine powder using a ball mill or mortar and pestle.

-

Store the resulting powder at -20°C or lower in a desiccated environment until extraction.[1]

-

-

Method B: Solvent and Heat Inactivation

-

Weigh fresh or frozen-ground plant tissue into a tube.

-

Add a pre-heated (e.g., 75°C) extraction solvent, such as 70-80% methanol in water, at a ratio of 10:1 (v/w) solvent to sample.[4][5]

-

Incubate the mixture at the elevated temperature (e.g., 75°C) for 10-15 minutes to ensure complete myrosinase denaturation.[6]

-

Protocol 1.2: Extraction of Intact Glucosinolates

-

To the inactivated plant material (either freeze-dried powder or the slurry from Method B), add the extraction solvent (e.g., 70% methanol) if not already present.

-

Vortex the mixture thoroughly.

-

For enhanced extraction efficiency, sonicate the samples for 15-30 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.

-

Carefully collect the supernatant containing the intact glucosinolates.

-

For cleaner samples, the extract can be passed through a 0.22 µm syringe filter before LC-MS/MS analysis.

-

Store the final extract at -20°C until analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of intact glucosinolates. Method optimization may be required depending on the specific glucosinolates of interest and the plant matrix.

Protocol 2.1: Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used. A Waters Acquity UPLC BEH C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size) or a Synergi Fusion C18-based column can provide good separation.[1][7][8]

-

Mobile Phase A: Ultrapure water with 0.1% formic acid.[1]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 2 - 10 µL.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic glucosinolates. An example gradient is provided in the table below.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 3.0 | 75 | 25 |

| 5.0 | 40 | 60 |

| 6.0 | 0 | 100 |

| 6.2 | 90 | 10 |

| 9.0 | 90 | 10 |

Protocol 2.2: Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for the analysis of intact glucosinolates.[7][10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the most sensitive and selective method for quantification.[11]

-

Key Parameters:

-

Capillary Voltage: 2.5 - 3.5 kV

-

Cone Voltage: This parameter may be programmed to increase with the elution of different compounds to enhance fragmentation.[10]

-

Source Temperature: 120 - 150°C

-

Desolvation Temperature: 350 - 500°C

-

Collision Gas: Argon

-

-

MRM Transitions: For each target glucosinolate, the precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. Common fragment ions for glucosinolates include m/z 97 ([HSO₄]⁻), m/z 96 ([SO₄]⁻), m/z 259 ([C₆H₁₁O₉S]⁻, desulfated glucose), and m/z 195.[1][10][11][12] The specific precursor and product ions for a selection of glucosinolates are provided in the quantitative data section.

Data Presentation

The following tables summarize quantitative data and key mass spectrometry parameters for the analysis of intact glucosinolates.

Table 1: Quantitative Analysis of Intact Glucosinolates in Various Plant Tissues

| Glucosinolate | Plant Material | Concentration Range | Method | Reference |

| Glucoiberin | Broccoli | 1.75 pmol (LOD) | LC-ESI-MS/MS | [2] |

| Sinigrin | Broccoli | 1.38 pmol (LOD) | LC-ESI-MS/MS | [2] |

| Progoitrin | Brussels Sprouts | 1.36 pmol (LOD) | LC-ESI-MS/MS | [2] |

| Glucoerucin | Cauliflower | 0.6 pmol (LOD) | LC-ESI-MS/MS | [2] |

| Glucotropaeolin | Broccoli Sprouts | 0.63 pmol (LOD) | LC-ESI-MS/MS | [2] |

| 4-methoxyglucobrassicin | Arabidopsis root | ~10-150 nmol/g DW | LC-MS/MS | [7] |

| Glucobrassicin | Arabidopsis root | ~5-100 nmol/g DW | LC-MS/MS | [7] |

| Gluconapin | Arabidopsis root | ~1-20 nmol/g DW | LC-MS/MS | [7] |

| Glucoraphanin | Radish | Not specified | UHPLC-HRMS/MS | [9] |

| 4-hydroxyglucobrassicin | Radish | Not specified | UHPLC-HRMS/MS | [9] |

LOD: Limit of Detection; DW: Dry Weight. Concentrations can vary significantly based on plant cultivar, growing conditions, and tissue type.

Table 2: Example MRM Transitions for Selected Glucosinolates

| Glucosinolate | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sinigrin | 358.0 | 97.0 | 25 |

| Glucoraphanin | 436.1 | 259.0 | 20 |

| Glucobrassicin | 447.1 | 195.1 | 22 |

| 4-methoxyglucobrassicin | 477.1 | 259.0 | 20 |

| Progoitrin | 388.1 | 97.0 | 25 |

| Glucoerucin | 420.1 | 259.0 | 18 |

| Gluconapin | 372.1 | 97.0 | 25 |

| Sinalbin | 424.1 | 259.0 | 20 |

Note: Optimal collision energies may vary between different mass spectrometer instruments.

Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of intact glucosinolates.

Generalized Glucosinolate Fragmentation Pathway

Caption: Common fragmentation patterns of intact glucosinolates in MS/MS.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative determination of intact glucosinolates in broccoli, broccoli sprouts, Brussels sprouts, and cauliflower by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Dynamic profiling of intact glucosinolates in radish by combining UHPLC-HRMS/MS and UHPLC-QqQ-MS/MS [frontiersin.org]

- 10. Intact glucosinolate analysis in plant extracts by programmed cone voltage electrospray LC/MS: performance and comparison with LC/MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Application Note: Extraction of Gluconapoleiferin from Plant Tissue

Introduction

Gluconapoleiferin is a naturally occurring glucosinolate, a class of sulfur-rich secondary metabolites found predominantly in plants of the Brassicaceae family, such as Brassica napus (rapeseed) and Brassica rapa.[1][2] Glucosinolates and their hydrolysis products play a significant role in plant defense mechanisms against pests and pathogens.[3][4] Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates, which are of great interest to researchers for their potential applications in agriculture (as biofumigants) and human health, including their antimicrobial and cancer chemopreventive properties.[1][3][5] this compound itself is a hydroxy-alkenylglucosinolic acid.[2] The accurate extraction and quantification of this compound are crucial for quality control in the food industry, agricultural breeding programs, and for research into its biological activities.[1][6]

This document provides detailed protocols for the extraction of this compound from plant tissues for both quantitative analysis and preparative isolation.

Experimental Protocols

Two primary protocols are presented. The first is a widely validated method for the quantitative analysis of glucosinolates, which involves a desulfation step. The second protocol is adapted for the isolation of intact this compound.

Protocol 1: Extraction and Quantification of Desulfo-Gluconapoleiferin by HPLC

This method is based on the widely used protocol for glucosinolate analysis, which involves extraction, purification on an ion-exchange column, enzymatic desulfation, and subsequent analysis by High-Performance Liquid Chromatography (HPLC).[1]

1. Materials and Reagents

-

Plant tissue (e.g., leaves, seeds), preferably freeze-dried

-

Liquid nitrogen

-

70% (v/v) Methanol (MeOH), HPLC grade

-

Ultrapure water

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

20 mM Sodium acetate (NaOAc) buffer, pH 5.5

-

Purified sulfatase (from Helix pomatia) solution

-

Sinigrin or other suitable internal standard

-

Acetonitrile (ACN), HPLC grade

2. Sample Preparation and Extraction

-

Weigh 50-100 mg of freeze-dried, finely ground plant material into a 2 mL reaction tube.[1] For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder, keeping the sample frozen until extraction.[1]

-

Add 1 mL of pre-heated 70% MeOH (75-80 °C) to the sample tube.[7][8] The hot methanol serves to inactivate the endogenous myrosinase enzyme, preventing the degradation of this compound.[1][6] An alternative is to use 80% cold methanol, which has also been shown to effectively inhibit myrosinase.[5][8][9]

-

Add a known amount of internal standard (e.g., sinigrin).

-

Vortex the sample and incubate in a water bath at 75 °C for 10-20 minutes.[8][9]

-

Centrifuge the tubes at 4000-5000 x g for 10 minutes.[9]

-

Carefully collect the supernatant containing the glucosinolate extract.

3. Purification and Desulfation

-

Prepare a mini-column by packing a Pasteur pipette with a small amount of glass wool and approximately 0.5 mL of DEAE-Sephadex A-25 resin slurry.

-

Equilibrate the column with ultrapure water and then with the NaOAc buffer.

-

Load the crude extract supernatant onto the column. The anionic glucosinolates will bind to the resin.

-

Wash the column with 20 mM NaOAc buffer to remove impurities.

-

Add 75 µL of purified sulfatase solution to the column and leave it to react overnight at room temperature. This enzyme cleaves the sulfate group, yielding neutral desulfoglucosinolates.[1]

-

Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water.[1]

-

Freeze-dry the eluate. The residue can be redissolved in a precise volume of ultrapure water for HPLC analysis.[1]

4. HPLC Analysis

-

Analyze the redissolved desulfo-glucosinolate sample using a reversed-phase C18 column.[1]

-

Perform detection and quantification at 229 nm using a UV or Photodiode Array (PDA) detector.[1]

-

Quantification is achieved by comparing retention times and UV spectra with known standards and using response factors relative to the internal standard.[1]

Protocol 2: Isolation of Intact this compound

This protocol focuses on purifying this compound in its native, intact form, omitting the desulfation step. This is suitable for applications requiring the pure compound for biological assays or as a standard. Macroporous anion-exchange resins are effective for this purpose.[10]

1. Materials and Reagents

-

Plant material rich in this compound (e.g., Brassica napus seeds)

-

Defatting solvent (e.g., hexane)

-

Extraction solvent: 60/40 (v/v) water/ethanol solution[10]

-

Strongly basic macroporous anion-exchange resin (e.g., PA312LOH)[10]

-

Elution solvent: Sodium chloride (NaCl) solution (e.g., 1 M)[10]

-

Regeneration solution: Sodium hydroxide (NaOH) solution[10]

2. Sample Preparation and Extraction

-

If using seeds, first defat the ground material by extraction with hexane.[11]

-

Perform a solid/liquid extraction on the defatted meal using a water/ethanol solution (60/40, v/v) at 40 °C with stirring for approximately 8-10 minutes to recover intact glucosinolates.[10]

-

Separate the liquid extract, which will be rich in glucosinolates and other water-soluble compounds like proteins.[10]

3. Purification by Anion-Exchange Chromatography

-

Pack a chromatography column with the strongly basic anion-exchange resin.

-

Equilibrate the column with the appropriate buffer.

-

Load the crude aqueous extract onto the column. Glucosinolates will be adsorbed by the resin.[10]

-

Wash the column to remove non-anionic impurities.

-

Elute the intact glucosinolates using a salt solution (e.g., 1 M NaCl). The salt ions compete with the glucosinolates for binding sites on the resin, causing them to elute.[10]

-

Collect the fractions containing this compound. The purity of fractions can be monitored by HPLC.

-

The eluted solution will contain a high concentration of salt, which can be removed by techniques such as nanofiltration or dialysis.[12]

-

The purified this compound solution can then be lyophilized to obtain a solid powder.

Data Presentation

Table 1: Summary of Conditions for this compound Extraction for Quantitative Analysis

| Parameter | Value/Condition | Reference |

| Sample Preparation | ||

| Sample Weight | 50 - 100 mg (dry weight) | [1] |

| Pre-treatment | Freeze-drying and grinding | [1] |

| Extraction | ||

| Solvent | 70% Methanol in water | [1] |

| Temperature | 75 °C | [7][8] |

| Duration | 10 - 20 minutes | [8][9] |

| Purification | ||

| Resin | DEAE-Sephadex A-25 | [1] |

| Key Step | Enzymatic desulfation | [1] |

| Analysis | ||

| Technique | HPLC-UV/PDA | [1] |

| Column | Reversed-phase C18 | [1] |

| Detection Wavelength | 229 nm | [1] |

Table 2: Summary of Conditions for Isolation of Intact this compound

| Parameter | Value/Condition | Reference |

| Sample Preparation | ||

| Pre-treatment | Defatting with hexane (for seeds) | [11] |

| Extraction | ||

| Solvent | 60/40 (v/v) water/ethanol | [10] |

| Temperature | 40 °C | [10] |

| Purification | ||

| Resin | Strongly basic anion-exchange resin | [10] |

| Elution | 1 M NaCl solution | [10] |

| Desalting | Nanofiltration | [12] |

| Final Product | ||

| Form | Lyophilized powder of intact this compound | [1] |

Mandatory Visualization

References

- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H21NO10S2 | CID 9548636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]